molecular formula C6H8O2S B13275852 2-[(3Z)-Thiolan-3-ylidene]acetic acid

2-[(3Z)-Thiolan-3-ylidene]acetic acid

Cat. No.: B13275852
M. Wt: 144.19 g/mol
InChI Key: AKQASDODYUPTQZ-HYXAFXHYSA-N
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Description

2-[(3Z)-Thiolan-3-ylidene]acetic acid is an organic compound characterized by a thiolane ring structure with an exocyclic double bond and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-Thiolan-3-ylidene]acetic acid typically involves the formation of the thiolane ring followed by the introduction of the exocyclic double bond and the carboxylic acid group. One common method involves the cyclization of a suitable precursor, such as a diene or a thiol, under acidic or basic conditions. The reaction conditions may vary depending on the specific precursor and desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-Thiolan-3-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The exocyclic double bond can be reduced to form the corresponding saturated compound.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiolane derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-[(3Z)-Thiolan-3-ylidene]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3Z)-Thiolan-3-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. The thiolane ring and carboxylic acid group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(3Z)-Thiolan-3-ylidene]acetic acid can be compared with other similar compounds, such as:

    Thiophene derivatives: Similar sulfur-containing heterocycles with different ring structures.

    Cyclopentene derivatives: Compounds with similar ring sizes but different heteroatoms.

    Carboxylic acids: Compounds with similar functional groups but different ring structures.

The uniqueness of this compound lies in its specific combination of a thiolane ring, exocyclic double bond, and carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

(2Z)-2-(thiolan-3-ylidene)acetic acid

InChI

InChI=1S/C6H8O2S/c7-6(8)3-5-1-2-9-4-5/h3H,1-2,4H2,(H,7,8)/b5-3-

InChI Key

AKQASDODYUPTQZ-HYXAFXHYSA-N

Isomeric SMILES

C\1CSC/C1=C\C(=O)O

Canonical SMILES

C1CSCC1=CC(=O)O

Origin of Product

United States

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